molecular formula C10H15N3O2 B3040037 Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 150012-89-8

Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B3040037
M. Wt: 209.24 g/mol
InChI Key: ITIHVZMQASZKCT-UHFFFAOYSA-N
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Patent
US07829568B2

Procedure details

Compound D (16.05 g, 76.7 mmol) was added to a solution of sodium ethanolate (5.20 g, 76.7 mmol, 1.0 eq.) in ethanol (500 mL) and the resulting reaction mixture was heated for 30 minutes under reflux. The solvent was removed under vacuum and the untreated product was purified by means of column chromatography (hydromatrix as the adsorbent, SiO2, DCM/3% MeOH→DCM/5% MeOH). 9.27 g of the desired product E were obtained. The columns were washed with methanol, the solvent was removed under vacuum and the residue was recrystallised by heptane in order to obtain a further 3.26 g of the desired product 2-amino-5,6,7,8-tetrahydro-imidazo[1,2-a]-pyridine-3-carboxylic-acid ethyl ester (E). In total, 12.53 g (78%) of the desired product 2-amino-5,6,7,8-tetrahydro-imidazo[1,2-a]-pyridine-3-carboxylic-acid ethyl ester (E) were obtained.
Name
Compound D
Quantity
16.05 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[N:12][C:13]#[N:14])[CH3:2].C([O-])C.[Na+]>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[N:6]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]2=[N:12][C:13]=1[NH2:14])=[O:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
Compound D
Quantity
16.05 g
Type
reactant
Smiles
C(C)OC(CN1C(CCCC1)=NC#N)=O
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the untreated product was purified by means of column chromatography (hydromatrix as the adsorbent, SiO2, DCM/3% MeOH→DCM/5% MeOH)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C2N1CCCC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.27 g
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.